2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

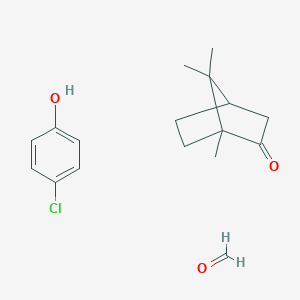

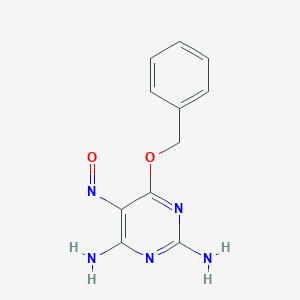

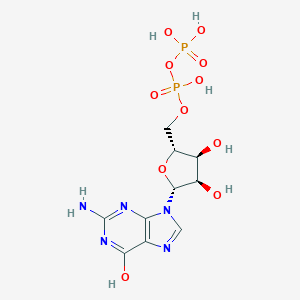

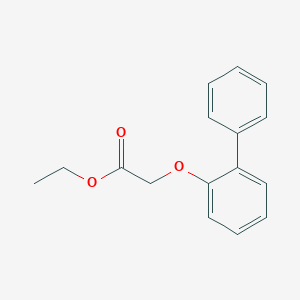

“2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid” is a chemical compound with the molecular formula C22H41NO7 . It is also known by its IUPAC name “(2S,3S,4R,5R,6E,14R)-4-Acetoxy-2-amino-3,5,14-trihydroxy-6-icosenoic acid” and has a molecular weight of approximately 431.563 Da .

Molecular Structure Analysis

The molecular structure of “2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid” includes several functional groups, including an acetoxy group, an amino group, and multiple hydroxy groups . It also contains a double bond, which gives it some degree of unsaturation .Wissenschaftliche Forschungsanwendungen

Enzymology and Structural Analysis

The enzyme acetohydroxy acid isomeroreductase, crucial in the biosynthesis of amino acids like isoleucine, valine, and leucine, has been studied extensively. Being exclusive to plants and microorganisms, it's a target for specific herbicides and fungicides. Advanced techniques like enzymology, molecular biology, and X-ray crystallography have been employed to understand its inhibition mechanisms and complex reaction pathways (Dumas et al., 2001).

Structural Characterization and Synthesis

Research has delved into the synthesis and structural characterization of triorganotin(IV) complexes of certain amino acids, revealing insights into their polymeric structures and potential applications in various scientific domains (Baul et al., 2002).

Analytical Method Development

A novel method using capillary electrophoresis coupled with contactless conductivity detection has been developed for determining specific amino acids in dietary supplements, signifying advancements in food quality control and analytical chemistry (Duong et al., 2020).

Biosynthesis and Biocatalysis

The stereoselective synthesis of specific amino acids using a systems biocatalysis approach represents a significant advancement in the field. This involves coupling reactions like aldol reactions with transamination, enhancing our understanding of enzymatic processes and their applications in producing chiral compounds (Hernández et al., 2017).

Pharmacological Effects and Applications

Certain amino acids and their derivatives are known for their therapeutic roles and pharmacological effects, including antioxidant, neuroprotective, and metabolic regulation activities. This knowledge is pivotal in drug development and understanding the biological impacts of these compounds (Naveed et al., 2018).

Zukünftige Richtungen

The future research directions for “2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid” could include further studies on its synthesis, reactivity, and potential biological activities. Given the interest in similar compounds for their biological activities, this compound could also be a subject of interest in drug discovery and development .

Eigenschaften

CAS-Nummer |

110231-33-9 |

|---|---|

Produktname |

2-Amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid |

Molekularformel |

C22H41NO7 |

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |

InChI |

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+ |

InChI-Schlüssel |

OOEOVXMORBPOKC-NTCAYCPXSA-N |

Isomerische SMILES |

CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |

SMILES |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |

Kanonische SMILES |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |

Synonyme |

2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid fumifungin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)

![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)